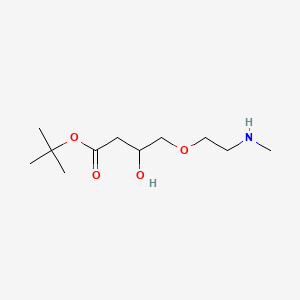![molecular formula C26H26ClN3O3 B12304890 (1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)
(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin DM free base is a potent DNA minor-groove alkylator known for its anticancer properties. It is a synthetic analogue of the natural product duocarmycin, which was originally isolated from the bacterium Streptomyces. The compound is characterized by its unique curved indole structure and a spirocyclopropylcyclohexadienone electrophile, which contribute to its high cytotoxicity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Duocarmycin DM free base involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, introduction of the spirocyclopropylcyclohexadienone moiety, and final functionalization to achieve the desired structure. Typical reaction conditions involve the use of strong bases, protecting groups, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of Duocarmycin DM free base is scaled up from laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Duocarmycin DM free base undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
Duocarmycin DM free base has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and minor-groove binding.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anticancer agent, particularly in the form of antibody-drug conjugates (ADCs) for targeted therapy.
Industry: Utilized in the development of new pharmaceuticals and biotechnological tools
Mechanism of Action
Duocarmycin DM free base exerts its effects by binding to the minor groove of DNA and forming covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s high potency is attributed to its ability to selectively target cancer cells while sparing normal cells .
Comparison with Similar Compounds
CC-1065: Another potent DNA alkylator with a similar mechanism of action.
Duocarmycin SA: A natural product with structural similarities to Duocarmycin DM free base.
Yatakemycin: A related compound with strong DNA-binding properties
Uniqueness: Duocarmycin DM free base stands out due to its unique spirocyclopropylcyclohexadienone electrophile, which enhances its DNA-binding affinity and cytotoxicity. Additionally, its synthetic accessibility and potential for modification make it a versatile tool in scientific research and drug development .
Properties
Molecular Formula |
C26H26ClN3O3 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3 |
InChI Key |
JRGWJJXUVWWGDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)



![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)

![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one](/img/structure/B12304895.png)


![Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)

![1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304919.png)
